(2E)-4-Methoxy-2-butenoic Acid

Protecting Group Chemistry Esterification Synthetic Intermediate

Researchers requiring chemoselective hydroxyl protection in multi-step synthesis often encounter limitations with standard protecting groups that lack electronic tunability. (2E)-4-Methoxy-2-butenoic acid (CAS 63968-74-1) solves this via cronate ester formation, where the 4-methoxy substituent imparts distinct electronic and steric properties absent in generic α,β-unsaturated acids, enabling orthogonal deprotection strategies. • Forms cronate esters for selective -OH masking with unique deprotection chemistry • ≥98% purity, pale yellow solid; consistent batch quality for reproducible synthesis • Available from stock in research to bulk quantities with ambient or cold-chain shipping

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 63968-74-1
Cat. No. B032713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-Methoxy-2-butenoic Acid
CAS63968-74-1
Synonyms(E)-4-Methoxy-2-butenoic Acid; 
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOCC=CC(=O)O
InChIInChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
InChIKeyZOJKRWXDNYZASL-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-4-Methoxy-2-butenoic Acid Overview


(2E)-4-Methoxy-2-butenoic acid (CAS 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid with a trans-configured double bond and a methoxy group at the C4 position [1]. Its molecular formula is C5H8O3, with a molecular weight of 116.12 g/mol . The compound is a synthetic intermediate used primarily in organic synthesis, particularly as a reagent for the protection of hydroxy groups through the formation of 'cronate' esters .

Workflow
Hydroxy group protection via cronate ester formation
Selection context
α,β-unsaturated synthetic intermediate with methoxy functionality
Use context
Organic synthesis; reported as niche protecting group reagent

(2E)-4-Methoxy-2-butenoic Acid: Substitution Limitations


Direct substitution with a generic α,β-unsaturated acid like crotonic acid is not chemically equivalent. The presence of the 4-methoxy group in (2E)-4-Methoxy-2-butenoic acid imparts distinct electronic and steric properties , influencing its reactivity and the stability of its derivatives. Most critically, its primary documented application involves the formation of 'cronate' esters for hydroxy group protection . This specific esterification chemistry and the subsequent deprotection conditions are unique to the methoxy-substituted scaffold and cannot be replicated by simpler analogs lacking the methoxy functionality.

Target compound
(2E)-4-Methoxy-2-butenoic acid
Forms cronate esters for OH protection; methoxy group directs reactivity
Generic substitute
Crotonic acid (simple analog)
Lacks 4-methoxy substitution; cronate ester chemistry not documented

(2E)-4-Methoxy-2-butenoic Acid Evidence Guide


Limited Comparative Data vs. Crotonic Acid

A direct, quantitative head-to-head comparison between (2E)-4-Methoxy-2-butenoic acid and a close analog (e.g., crotonic acid) for a specific application was not found in the available literature. A qualitative distinction is noted: (2E)-4-Methoxy-2-butenoic acid is specified for 'cronate' ester formation for hydroxy protection, an application not documented for crotonic acid . This is a class-level inference based on its recognized utility. The absence of quantitative comparative data highlights a key gap in the published record for this compound.

Comparative data
Class-level inference
Qualitative distinction: cronate ester formation documented only for target; no quantitative head-to-head found
Supports niche reagent selection; performance ranking unavailable
Data to verify; class-level utility claim
Protecting Group Chemistry Esterification Synthetic Intermediate

Commercial Purity Benchmark

Multiple reputable vendors, including Aladdin Scientific and Beyotime, specify a minimum purity of 98% for (2E)-4-Methoxy-2-butenoic acid . This is a standard commercial specification for a research-grade chemical. No direct purity comparison data against other suppliers or related compounds was identified. This serves as a baseline for procurement quality assurance.

Purity benchmark
Vendor specification
≥98%
Standard research-grade purity; meets procurement baseline
Supplier claim; verify by COA
Purity Specification Quality Control Analytical Chemistry

Storage Stability Recommendations

Vendor datasheets provide consistent storage recommendations. For example, Beyotime states the product is stable for three years when stored at 4°C under nitrogen . This is a standard, vendor-provided stability claim. No comparative stability data against related compounds was identified in the search.

Storage stability
Supplier data
Stable for 3 years at 4°C under N₂ (vendor claim)
Informs inventory management; no comparative stability data
Stated under inert atmosphere
Chemical Stability Storage Conditions Laboratory Management

(2E)-4-Methoxy-2-butenoic Acid Applications


Hydroxy Group Protection

The primary documented application of (2E)-4-Methoxy-2-butenoic acid is the protection of hydroxyl (-OH) functional groups. This is achieved by converting the compound into a 'cronate' ester, which shields the hydroxyl group from unwanted side reactions during subsequent synthetic steps. This application is consistently cited across vendor datasheets and is a recognized utility in organic synthesis .

Complex Synthesis with α,β-Unsaturated Scaffolds

The compound serves as a versatile building block for constructing more complex molecular architectures. Its α,β-unsaturated carboxylic acid core can participate in a range of reactions, including conjugate additions and cycloadditions, while the methoxy group can act as a precursor to other functionalities. This is a class-level inference based on its structure and the general reactivity of similar scaffolds, but specific examples with yield data were not found .

Cronate Ester Preparation

A direct, named application is the formation of 'cronate' esters. These esters, derived from (2E)-4-Methoxy-2-butenoic acid and an alcohol, are valuable intermediates. The compound's utility in this specific transformation is widely documented in vendor catalogs and application notes, making it a key reagent for chemists employing this protecting group strategy .

Application
Selection Property
Validation Focus
Hydroxy group protection
Cronate ester formation specificity
Protection/deprotection efficiency under planned conditions
Complex molecule synthesis
α,β-unsaturated carboxylate reactivity
Conjugate addition or cycloaddition compatibility
Cronate ester intermediate preparation
Reagent utility for named protecting group
Documented synthetic scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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